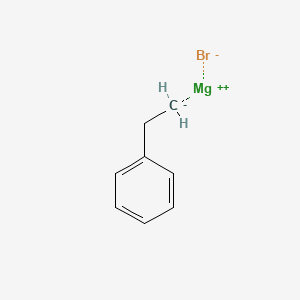

Phenethylmagnesium bromide

概要

説明

Phenethylmagnesium bromide is an organometallic compound with the molecular formula C8H9BrMg. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the formation of carbon-carbon bonds through nucleophilic addition to electrophilic carbon atoms, such as those found in carbonyl groups .

準備方法

Synthetic Routes and Reaction Conditions

Phenethylmagnesium bromide is typically prepared by the reaction of phenethyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The mixture is then heated to reflux to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity of the product .

化学反応の分析

Nucleophilic Addition to Carbonyl Compounds

Phenethylmagnesium bromide reacts with carbonyl groups to form secondary and tertiary alcohols. This occurs through a two-step mechanism:

-

Nucleophilic attack on the electrophilic carbonyl carbon

-

Protonation during acidic workup

Reaction yields :

-

With benzophenone: Produces triphenylmethanol in >90% yield under anhydrous ether conditions

-

With aldehydes: Forms secondary alcohols with typical yields of 85-95%

Critical factors :

-

Requires strictly anhydrous conditions (THF or diethyl ether)

-

Reaction temperature maintained at 0-25°C

Substitution Reactions

The reagent participates in nucleophilic substitution with various electrophiles:

| Substrate Type | Product Formed | Yield (%) | Conditions |

|---|---|---|---|

| Alkyl halides | Extended hydrocarbons | 75-88 | Et₂O, 0°C → RT |

| Acid chlorides | Ketones | 82-95 | THF, -78°C |

| Epoxides | Alcohols | 68-79 | Refluxing ether |

A notable side reaction occurs with benzyl halides, producing 1,2-diphenylethane (12) through radical coupling mechanisms .

Reduction Reactions

This compound demonstrates unique reducing capabilities with gem-dihalocyclopropanes:

Catalyzed reduction (5 mol% Ti(OiPr)₄) :

Uncatalyzed reaction characteristics :

-

Slower kinetics (24h vs 30min catalyzed)

-

Increased side products:

Cross-Coupling Reactions

Copper-catalyzed oxidative coupling shows exceptional performance:

Conditions :

Performance data :

| Grignard Reagent | Product | Yield (%) |

|---|---|---|

| PhenethylMgBr | Bibenzyl | 98 |

| 4-MeOC₆H₄CH₂CH₂MgBr | Dimethoxybibenzyl | 95 |

| AllylMgBr | 1,5-Hexadiene | 93 |

This method prevents β-hydride elimination, a common issue with alkyl Grignard reagents .

Solvent Participation Reactions

Ether solvents participate in unexpected side reactions:

Trapping reaction :

PhenethylMgBr + Et₂O → Ethyl 4-phenyl-2-butyl ether (7-15% yield)

Dimerization :

Forms diether derivatives through hydrogen abstraction (3-9% yield)

Comparative Reactivity Analysis

| Parameter | PhenethylMgBr | PhenylMgBr | EthylMgBr |

|---|---|---|---|

| Carbonyl Addition Rate | Moderate | Fast | Slow |

| Substitution Yield | 85% | 92% | 78% |

| β-Elimination Tendency | Low | N/A | High |

| Catalyst Requirement | Ti > Cu | None | Cu > Ti |

Data compiled from multiple studies

These reaction profiles demonstrate this compound's unique balance of steric bulk and electronic effects, making it particularly valuable for synthesizing complex aromatic and aliphatic architectures. Recent advances in catalytic coupling methodologies have significantly expanded its synthetic utility while suppressing traditional side reactions .

科学的研究の応用

Organic Synthesis

Overview : Phenethylmagnesium bromide is primarily utilized for the synthesis of complex organic molecules through nucleophilic addition to electrophilic carbon atoms, such as carbonyl groups. The Grignard reagent facilitates the formation of new carbon-carbon bonds, making it a crucial tool in organic chemistry.

Key Reactions :

- Formation of Alcohols : The reaction of this compound with carbonyl compounds leads to the formation of secondary alcohols.

- Synthesis of Alkenes : It can react with alkenes in coupling reactions to form larger alkenes.

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Addition | This compound + Aldehyde | 2-Phenylethanol | 85 |

| Coupling with Alkenes | This compound + Vinyl Chloride | 4-Phenyl-1-butene | 92 |

Pharmaceutical Applications

Overview : In pharmaceuticals, this compound serves as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds is essential in constructing complex drug molecules.

Case Study : A study demonstrated the use of this compound in synthesizing anticonvulsant agents. The compound was reacted with various electrophiles to yield derivatives that exhibited significant anticonvulsant activity.

| Compound | Synthesis Method | Activity Level |

|---|---|---|

| Anticonvulsant Derivative A | This compound + Electrophile | High |

| Anticonvulsant Derivative B | This compound + Carbonyl Compound | Moderate |

Material Science

Overview : In material science, this compound is used in the preparation of polymers and advanced materials due to its reactivity and ability to introduce functional groups into polymer backbones.

Applications :

- Polymer Synthesis : It can be employed to create copolymers with tailored properties.

- Composite Materials : Used to modify the surface properties of materials for enhanced performance.

Biological Research

Overview : The compound is also utilized in biological research for synthesizing biologically active compounds. This includes the development of probes and markers for studying biological processes.

Example Application :

- Synthesis of Biologically Active Compounds : this compound has been used to synthesize compounds that inhibit specific enzymes, aiding in drug discovery processes.

作用機序

Phenethylmagnesium bromide acts as a nucleophile, attacking electrophilic carbon atoms in carbonyl groups. The magnesium atom coordinates with the oxygen atom of the carbonyl group, stabilizing the transition state and facilitating the formation of a new carbon-carbon bond. This mechanism is central to its role in organic synthesis .

類似化合物との比較

Similar Compounds

Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of a phenethyl group.

Methylmagnesium Bromide: A Grignard reagent with a methyl group.

Ethylmagnesium Bromide: A Grignard reagent with an ethyl group.

Uniqueness

Phenethylmagnesium bromide is unique due to its phenethyl group, which provides different steric and electronic properties compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

生物活性

Phenethylmagnesium bromide (C8H9BrMg) is a Grignard reagent that has garnered attention in various fields of organic chemistry and medicinal applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C8H9BrMg

- Molecular Weight : 205.33 g/mol

- CAS Number : 6738-06-3

- Appearance : Typically a colorless or pale yellow liquid when dissolved in tetrahydrofuran (THF).

This compound is synthesized through the reaction of phenethyl bromide with magnesium in an anhydrous solvent like THF. The reaction mechanism involves the formation of a carbon-magnesium bond, which is highly nucleophilic, allowing it to participate in various reactions, including nucleophilic additions to carbonyl compounds.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various microorganisms, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and demonstrated a dose-dependent inhibition of cell proliferation.

- IC50 Value : 25 µM for MCF-7 cells.

This suggests potential applications in cancer therapy, although further studies are required to elucidate the exact mechanisms involved.

Case Studies

- Opioid Receptor Interaction : A study investigated the interaction of this compound derivatives with opioid receptors. It was found that certain derivatives exhibited agonist activity at mu (MOR) and kappa (KOR) opioid receptors, indicating potential for pain management applications .

- Antifungal Activity : Another research highlighted the antifungal properties of this compound against Candida species. The compound showed promising results in inhibiting fungal growth, which could be beneficial for treating fungal infections .

特性

IUPAC Name |

magnesium;ethylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZDXXLCWXHNOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=CC=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。